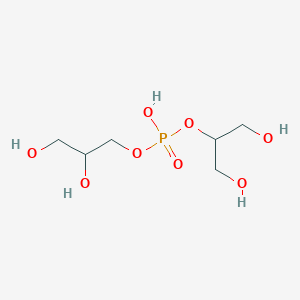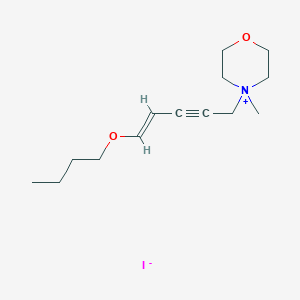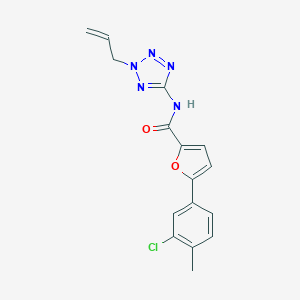
N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as ACTAZA, has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide is not fully understood, but it is thought to work by inhibiting the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure and fluid balance in the body. By inhibiting ACE, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide may help to reduce blood pressure and improve cardiovascular function.
Biochemical and Physiological Effects:
Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide has a variety of biochemical and physiological effects. These include reducing blood pressure, improving cardiac function, and reducing inflammation. N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, its effects on the renin-angiotensin system and cardiovascular function make it a promising candidate for further investigation. However, one limitation of using N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide. One area of focus could be investigating its potential use in the treatment of hypertension and other cardiovascular disorders. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects or limitations. Finally, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide could be studied for its potential use in other areas, such as cancer research or as an antioxidant.
Synthesemethoden
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide involves a multi-step process that begins with the reaction of 2-allyl-2H-tetrazol-5-amine with 3-chloro-4-methylphenyl isocyanate to form N-(2-allyl-2H-tetrazol-5-yl)-5-(3-chloro-4-methylphenyl)urea. This compound is then reacted with furfurylamine to produce the final product, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide has been studied for its potential use in a variety of scientific research applications. One area of focus has been its use as a tool for investigating the role of the renin-angiotensin system in cardiovascular disease. N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide has also been studied for its potential use in the treatment of hypertension and other cardiovascular disorders.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide |
|---|---|
Molekularformel |
C16H14ClN5O2 |
Molekulargewicht |
343.77 g/mol |
IUPAC-Name |
5-(3-chloro-4-methylphenyl)-N-(2-prop-2-enyltetrazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H14ClN5O2/c1-3-8-22-20-16(19-21-22)18-15(23)14-7-6-13(24-14)11-5-4-10(2)12(17)9-11/h3-7,9H,1,8H2,2H3,(H,18,20,23) |
InChI-Schlüssel |
NFQHXQCHOOKREC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=NN(N=N3)CC=C)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=NN(N=N3)CC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



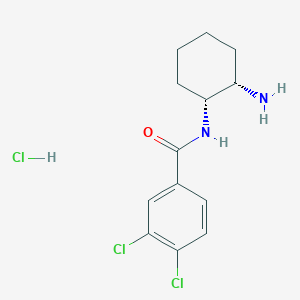
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
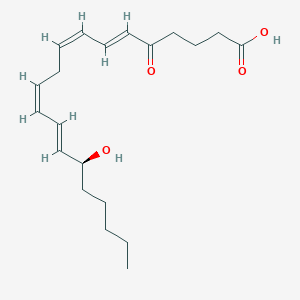
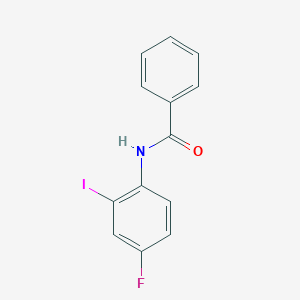
![3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B234652.png)

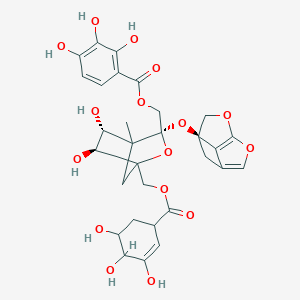
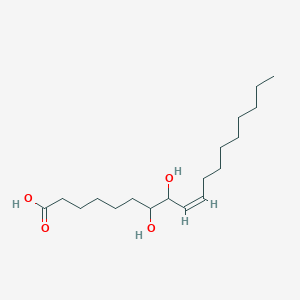
![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)
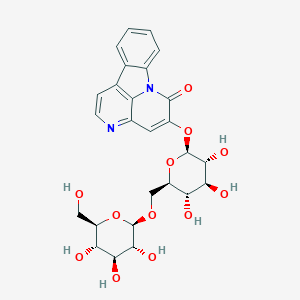
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide](/img/structure/B234741.png)
